molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No.: B073282
CAS No.: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
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Description

Ethyl 2-chloronicotinate (CAS 1452-94-4) is an ester derivative of 2-chloronicotinic acid, with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is a pale yellow to colorless liquid (or low-melting solid) with a boiling point of 78°C at 0.1 mmHg and a melting point of 68°C . This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and selenium-containing antioxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloronicotinate can be synthesized through the esterification of 2-chloronicotinic acid. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Another method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride in benzene under reflux. The resulting acid chloride is then reacted with ethanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediate

The primary application of Ethyl 2-chloronicotinate lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various therapeutic agents, particularly those that incorporate the nicotinic acid scaffold, which is crucial in many biologically active compounds .

Notable Pharmaceuticals Derived from this compound:

  • Antitumor agents
  • Antimicrobial compounds
  • Neurological drugs

These derivatives often exhibit enhanced biological activity due to the structural modifications facilitated by this compound.

Medicinal Chemistry Research

In medicinal chemistry, this compound is utilized to develop prodrugs—compounds that become pharmacologically active after metabolic conversion. For instance, it has been investigated for use in β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy, allowing targeted delivery of drugs while minimizing side effects on healthy tissues .

Case Study 1: Antitumor Agent Development

Recent studies have focused on the development of novel antitumor agents using this compound as a precursor. Research indicates that modifying this compound can lead to derivatives with improved efficacy against various cancer cell lines while sparing normal cells from toxicity .

Case Study 2: Antimicrobial Research

Another area of application involves the synthesis of antimicrobial agents. This compound has been explored for its potential to act against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-chloronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Benzylseleno)nicotinate

  • Structure: Ethyl ester with a benzylseleno (-SeBn) group at position 2.
  • Synthesis: Nucleophilic substitution of ethyl 2-chloronicotinate with sodium benzylselenoate (64% yield) .
  • Lower yield (64% vs. 92% for this compound) due to challenges in handling selenium reagents.

Ethyl 6-Chloronicotinate 1-Oxide

  • Structure : Chlorine at position 6 and an N-oxide group.
  • Synthesis : Oxidation of this compound using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) (76% yield) .
  • Key Differences :
    • The N-oxide group increases polarity and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the parent compound.
    • Applications in synthesizing functionalized pyridine derivatives for medicinal chemistry.

Mthis compound

  • Structure : Methyl ester instead of ethyl ester.
  • Synthesis : Amination of mthis compound with piperidine (65% yield) .
  • Lower boiling point and altered solubility compared to the ethyl ester.

Ethyl 2-Phenylnicotinate

  • Structure : Phenyl group at position 2.
  • Synthesis : Suzuki coupling of this compound with phenylboronic acid (95% yield) .
  • Key Differences: Replacement of chlorine with phenyl enhances lipophilicity, making it suitable for brain-penetrant trypanocidal agents . Demonstrates the versatility of this compound in forming aryl-substituted pyridines.

Ethyl 2-Chloro-6-Methoxynicotinate

  • Structure : Methoxy group at position 6 and chlorine at position 2.
  • Synthesis: Not explicitly detailed in evidence, but analogous methods likely involve methoxylation of chloronicotinate derivatives.
  • Key Differences :
    • The methoxy group introduces electron-donating effects, directing electrophilic substitutions to specific positions on the pyridine ring .

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Structural Modifications Synthesis Method Yield Key Applications References
This compound Cl at C2, ethyl ester From 2-chloronicotinic acid 92% Cross-coupling, antioxidants
Ethyl 2-(benzylseleno)nicotinate SeBn at C2, ethyl ester Nucleophilic substitution 64% Antioxidant research
Ethyl 6-chloronicotinate 1-oxide Cl at C6, N-oxide Oxidation of this compound 76% Reactive intermediates
Mthis compound Cl at C2, methyl ester Amination with piperidine 65% Pharmaceutical intermediates
Ethyl 2-phenylnicotinate Phenyl at C2, ethyl ester Suzuki coupling 95% Trypanocidal agents
Ethyl 2-chloro-6-methoxynicotinate Cl at C2, OMe at C6 Methoxylation (hypothesized) N/A Directed electrophilic substitution

Key Observations

Reactivity : this compound’s chlorine atom is highly amenable to substitution reactions (e.g., Suzuki coupling, selenation), outperforming methyl esters in yield for cross-couplings .

Electronic Effects : Substituents like methoxy or N-oxide groups significantly alter electronic properties, directing reactivity toward specific synthetic pathways .

Yield Variability : Suzuki reactions with this compound achieve higher yields (95%) compared to selenium substitutions (64%), reflecting differences in reagent stability and reaction conditions .

Biological Activity

Ethyl 2-chloronicotinate (CAS Number: 1452-94-4) is a chemical compound that has garnered attention in various biological and pharmaceutical research contexts. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 255.1 °C
  • Melting Point : 68 °C
  • Flash Point : 108.1 °C

These properties suggest that this compound is a stable compound under standard laboratory conditions, making it suitable for various experimental applications .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with chlorinating agents or through cyclization processes. For instance, one study demonstrated that the compound could be synthesized via a cyclization reaction involving ethyl cyanoacetate and a chlorinated precursor, yielding a high efficiency of approximately 91.84% .

Biological Activities

This compound exhibits several biological activities that are of interest in pharmacology and biochemistry:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing antimicrobial agents .
  • Anti-inflammatory Properties : Some studies have reported that compounds related to this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
  • Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antimicrobial properties.
  • Anti-inflammatory Mechanisms :
    • Research focused on the anti-inflammatory mechanisms of related compounds showed that this compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in managing inflammatory conditions.
  • Cytotoxicity Assessment :
    • An experimental assessment on various cancer cell lines revealed that this compound induced cell death at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-chloronicotinate, and how can its purity be validated?

  • Answer : this compound (C₈H₈ClNO₂, CAS 1452-94-4) is commonly synthesized via esterification of 2-chloronicotinic acid using ethanol under acidic catalysis. Advanced methods include oxidative transformations, such as reaction with urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) to produce oxidized derivatives (e.g., 6-chloronicotinate 1-oxide) . Purity validation requires HPLC for quantification, ¹H/¹³C NMR for structural confirmation (e.g., δ 8.94 ppm for aromatic protons), and mass spectrometry (EI-MS: m/z 201.6 [M⁺]) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H NMR : Aromatic protons (δ 8.94–7.60 ppm), ethyl group signals (δ 4.43 ppm for –CH₂–, δ 1.40 ppm for –CH₃) .
  • EI-MS : Molecular ion peak at m/z 185.6 (base peak) and fragment ions for Cl loss .
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹), C–Cl stretch (~750 cm⁻¹) .

Q. How can researchers ensure reproducibility in reactions involving this compound?

  • Answer : Standardize protocols by:

  • Using anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis .
  • Documenting reaction parameters (temperature, stoichiometry of UHP/TFFA) .
  • Cross-verifying spectral data against published benchmarks .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Answer : Palladium-catalyzed couplings (e.g., with 2-aminopyridines) require:

  • Ligand selection : Bulky ligands (e.g., XPhos) enhance C–N bond formation at the 2-position .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust catalyst loading .

Q. How can this compound be utilized in designing metal complexes, and what analytical methods validate their structures?

  • Answer : The compound acts as a ligand in copper(II) complexes via its pyridine nitrogen and ester oxygen. Structural validation involves:

  • Single-crystal X-ray diffraction (SHELXT/SHELXL for space-group determination) .
  • UV-Vis spectroscopy : d-d transitions (e.g., ~600 nm for Cu²⁺) .
  • Magnetic susceptibility : Confirm paramagnetic behavior in octahedral geometries .

Q. What experimental approaches resolve contradictions in reported physical properties (e.g., boiling point)?

  • Answer : Discrepancies in boiling points (e.g., 78°C at 0.1 mmHg vs. other sources) require:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under reduced pressure.
  • Gas Chromatography (GC) : Compare retention times with standards .

Q. How does this compound participate in multi-step syntheses of bioactive heterocycles?

  • Answer : It serves as a precursor for pyridopyrimidinones (e.g., anticonvulsant agents):

  • Step 1 : Couple with 1-aminoisoquinoline via Buchwald-Hartwig amination (yield: 43%) .
  • Step 2 : Cyclize using POCl₃ to form tricyclic cores. Validate intermediates via HRMS and ²D NMR (COSY, HSQC) .

Q. Methodological Notes

  • Crystallography : Use SHELXL for refining crystal structures; SHELXT automates space-group determination from diffraction data .
  • Safety : Handle this compound in fume hoods; refer to SDS for exposure protocols (e.g., pH adjustment during quenching) .
  • Data Integrity : Cross-check spectral libraries (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed sources .

Properties

IUPAC Name

ethyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIMPBYTPPRBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383842
Record name ethyl 2-chloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-94-4
Record name Ethyl chloronicotinate
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Record name ethyl 2-chloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-2-CHLORONICOTINATE
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Record name ETHYL CHLORONICOTINATE
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Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxynicotinic acid (13.91 g., 0.1 mole) and phosphorus pentachloride (42 g., 0.2 mole) was added phosphorus oxychloride (25 ml., excess) and then stirred at room temperature for 30 minutes. This was then heated at 120° C. for 2 hours. The reaction mixture was then concentrated in vacuo until a red viscous mass was obtained. The latter was cooled in an ice water bath and 45 ml. absolute ethanol was added first slowly and then rapidly. It was then refluxed for 30 min. and cooled. Most of the excess ethanol was removed under vacuo and the remaining mass was diluted with water (90 ml.). The aqueous solution was neutralized with 10% sodium carbonate solution and then extracted with 2×100 ml. portions of dichloromethane. The organic layer was washed with 2N NaOH solution followed by water and brine. It was dried and then concentrated to give a pale yellow liquid which was purified by distillation under reduced pressure (20 mm. Hg, b.p. 140°-44° C.) to give ethyl 2-chloronicotinate in 60-65% yield. A fore-run at 80°-110° C. (5-10%) was discarded which consisted mainly of ethyl 2-ethoxynicotinate.
Quantity
13.91 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
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Quantity
25 mL
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloronicotinic acid (5 g, 31.7 mmol, Aldrich) in dimethylformamide (50 mL) were added potassium carbonate (6.579 g, 47.6 mmol) and ethyl iodide (3.8 mL, 47.7 mmol), respectively. The reaction mixture was stirred at room temperature for 3 d. Water (˜50 mL) was added and the product was extracted with ethyl ether (2×75 mL). The combined organic phases were washed with brine (1×50 mL), dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated under reduced pressure to give 2-chloronicotinic acid ethyl ester as yellow oil. It was then dissolved in ethanol (50 mL) and sodium ethoxide (17.8 mL, 47.6 mmol, 21% in ethanol, Aldrich) was added dropwise. Precipitation was seen as sodium ethoxide was added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated and the residue partitioned between methylene chloride (150 mL) and water (50 mL). The aqueous layer was extracted with methylene chloride (1×50 mL). The combined organic layers were washed with brine (1×20 mL) and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (120 g of silica gel, 10-30% ethyl acetate in hexane) to give 2-ethoxynicotinic acid ethyl ester as an orange oil (4.04 g, 65% yield for 2 steps).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.579 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 2-Chloro-nicotinic acid (12.5 g) in Ethanol (250 ml) was added thionyl chloride (5.77 ml) dropwise and refluxed for 1.5 hours. The mixture was concentrated to remove ethanol and diluted with 300 ml water. Solid sodium bicarbonate was added to adjust the solution to pH 8.0. This was extracted with ethyl acetate, washed with water, saturated bicarbonate solution, water and brine, dried over Na2SO4, filtered and concentrated to a yellow liquid (10.0 g). MW 185.61; MS (m/e) 185 (M+).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

25.7 g of 2-chloronicotinic acid was dissolved in 350 ml of dimethylformamide followed by the addition of 23.6 g of potassium carbonate and 15.8 ml of ethyl iodide and the solution was stirred for 18 hours at room temperature. Water was added to the reaction solution followed by extraction with ethyl acetate (200 ml×3). After washing with water and saturated brine, the reaction solution was dried with anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified with silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 29.7 g of the target compound. Yield: 98%
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods V

Procedure details

2-Chloropyridine-3-carboxylic acid (7.9 g) and thionyl chloride (45 ml) were heated for 3 hours in benzene (65 ml) under reflux. The reaction mixture was concentrated to leave an oil, which was added dropwise to ethanol (40 ml). The mixture was heated for further one hour under reflux. The solvent was distilled, and the residue was dissolved in toluene. The solution was dried over anhydrous magnesium sulfate. The solvent was distilled to leave the title compound (8.4 g, 90%) as a pale yellow oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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